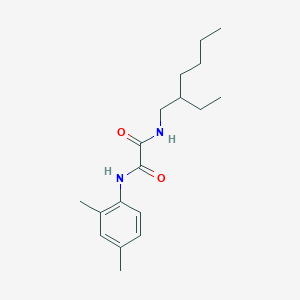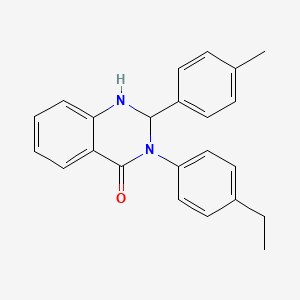
1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートは、官能基のユニークな組み合わせを特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートの合成は、一般的に多段階の有機反応を伴います。 最終段階では、通常、チオ尿素と適切な触媒を使用するなど、特定の条件下でカルバミミドチオアート基が形成されます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。 これには、連続フローリアクター、高度な精製技術、および工業規格を満たすための厳格な品質管理対策の使用が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(4-BROMOPHENYL)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinyl Core: Starting with a suitable pyrrolidine derivative, the core structure is formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Methanimidamide Moiety: The final step involves the formation of the methanimidamide group through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and advanced composites.
作用機序
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害し、その生物学的効果をもたらす可能性があります。 正確な経路と標的は依然として調査中ですが、研究によると、DNA複製やタンパク質合成などの細胞プロセスを妨げる可能性があります .
類似化合物との比較
類似化合物
- 1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-フルオロフェニル)カルバミミドチオアート
- 1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-メチルフェニル)カルバミミドチオアート
- 1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ニトロフェニル)カルバミミドチオアート
独自性
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートは、官能基の特定の組み合わせにより、独特の化学的および生物学的特性を与えられているため、ユニークです。 特にブロモフェニル基は、類似の化合物と比較して、反応性と潜在的な生物活性を高める可能性があります .
化学反応の分析
反応の種類
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下でスルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、化合物を対応するアミン誘導体に転換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。 反応条件は、通常、目的の変換を達成するために、制御された温度、特定の溶媒、触媒を伴います .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンを生成する可能性があります .
科学研究への応用
1-(3-クロロフェニル)-2,5-ジオキソピロリジン-3-イル N’-(4-ブロモフェニル)カルバミミドチオアートは、科学研究にいくつかの用途があります。
化学: これは、より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
特性
分子式 |
C17H13BrClN3O2S |
|---|---|
分子量 |
438.7 g/mol |
IUPAC名 |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C17H13BrClN3O2S/c18-10-4-6-12(7-5-10)21-17(20)25-14-9-15(23)22(16(14)24)13-3-1-2-11(19)8-13/h1-8,14H,9H2,(H2,20,21) |
InChIキー |
KEYVWVUFHCQWCC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate](/img/structure/B11543873.png)

![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)

![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)
